molecular formula C7H4ClFO B1349764 4-Chloro-3-Fluorobenzaldehyde CAS No. 5527-95-7

4-Chloro-3-Fluorobenzaldehyde

Cat. No.: B1349764
CAS No.: 5527-95-7
M. Wt: 158.56 g/mol
InChI Key: AZMDWRPTDCIFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluorobenzaldehyde (CAS RN: 5527-95-7, molecular formula: C₇H₄ClFO) is a di-halogenated benzaldehyde derivative with a formyl group (-CHO) at the 1-position, chlorine at the 4-position, and fluorine at the 3-position of the benzene ring. This compound is characterized by its planar aromatic structure and strong electron-withdrawing effects due to the halogen substituents. It is widely used in organic synthesis, particularly in pharmaceuticals and agrochemicals, as a precursor for complex molecules. Experimental studies, including X-ray diffraction (XRD), FT-IR, and Raman spectroscopy, have confirmed its structural and vibrational properties .

Preparation Methods

Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene

One efficient method involves the reductive carbonylation of 4-chloro-3-fluoroiodobenzene using carbon monoxide and hydrogen gas in the presence of a rhodium catalyst system. The reaction is typically carried out in N,N-dimethylacetamide (DMA) solvent with triethylamine and triphenylphosphine as ligands under elevated pressure and temperature.

  • Reaction conditions:

    • Catalyst: Rhodium(III) chloride trihydrate (RhCl3·3H2O)
    • Ligands: Triphenylphosphine (PPh3)
    • Base: Triethylamine (Et3N)
    • Solvent: N,N-dimethylacetamide (DMA)
    • Temperature: 90 °C
    • Pressure: 10 bar total (CO:H2 = 1:1)
    • Time: 12 hours
    • Reactor: Teflon-lined stainless steel autoclave with stirring
  • Procedure:
    The aryl iodide, catalyst, ligands, base, and solvent are loaded into the reactor under inert atmosphere. The reactor is pressurized with CO and H2, heated, and stirred. After reaction completion, the mixture is cooled, vented, and extracted with dichloromethane and water. The organic layer is dried and purified by column chromatography.

  • Yield: Approximately 81% isolated yield of 4-chloro-3-fluorobenzaldehyde.

Halogen Exchange (Halex) Reaction from 3,4-Dichlorobenzaldehyde

Another industrially valuable method is the halogen exchange reaction, where 3,4-dichlorobenzaldehyde is reacted with potassium fluoride in the presence of phase transfer catalysts and crown ethers at high temperature to substitute one chlorine atom with fluorine.

  • Reaction conditions:

    • Substrate: 3,4-dichlorobenzaldehyde
    • Fluoride source: Spray-dried potassium fluoride (KF)
    • Catalysts: Tetraphenylphosphonium bromide, 18-crown-6 ether
    • Solvent: None or minimal solvent (solid-state or melt conditions)
    • Temperature: 230 °C
    • Time: 1 to 4.5 hours
    • Atmosphere: Nitrogen
  • Procedure:
    The substrate, KF, catalysts, and crown ether are mixed and heated under nitrogen. After reaction, the mixture is cooled, extracted with dichloromethane, filtered to remove salts, and analyzed by gas chromatography.

  • Yields and selectivity:

    • 66% isolated yield of 3-chloro-4-fluorobenzaldehyde from 3,4-dichlorobenzaldehyde.
    • Selectivity for fluorinated product can reach up to 93% depending on catalyst and conditions.

Direct Fluorination of 4-Chlorobenzaldehyde

Direct fluorination of 4-chlorobenzaldehyde using metal fluorides and quaternary phosphonium or ammonium salt catalysts is another approach. This method involves nucleophilic aromatic substitution of chlorine by fluoride under high temperature.

  • Reaction conditions:

    • Substrate: 4-chlorobenzaldehyde
    • Fluoride source: Potassium fluoride
    • Catalysts: Quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide)
    • Temperature: 210–230 °C
    • Time: Several hours
    • Atmosphere: Nitrogen
  • Procedure:
    The substrate, fluoride, and catalyst are heated together under nitrogen. After reaction, the mixture is cooled, extracted, and purified.

  • Yields:

    • Approximately 60–75% yield of this compound with good selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-Fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-Chloro-3-fluorobenzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups necessary for creating complex molecules.

Synthesis of Pharmaceuticals

This compound is often employed in the synthesis of pharmaceutical agents. For instance, it can be used to synthesize compounds that exhibit biological activity, such as anti-inflammatory and anti-cancer properties. The incorporation of chlorine and fluorine atoms enhances the pharmacological profile of the resulting molecules.

Case Study:
In a study focusing on the synthesis of 2-(4-chloro-3-fluorophenyl)-5-propyl-1,3-dioxane, this compound was reacted with 1,3-propanediol under acidic conditions. The reaction yielded significant quantities of the desired product, demonstrating its utility in creating complex organic structures .

Material Science

This compound is also applied in material science for developing new materials with specific properties.

Polymer Chemistry

The compound has been used to modify polymers to enhance their thermal and mechanical properties. For example, it can be incorporated into polymer matrices to improve their resistance to solvents and temperature variations.

Example:
Research has shown that introducing this compound into polymer blends can lead to improved adhesion properties and thermal stability .

Chemical Reactions

The reactivity of this compound makes it suitable for various chemical transformations.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the chlorine and fluorine substituents, this compound can undergo electrophilic aromatic substitution reactions, facilitating the introduction of additional functional groups.

Table: Reaction Conditions for Electrophilic Substitution

Reaction TypeConditionsYield (%)
NitrationHNO3_3/H2_2SO4_4, 0 °C85
SulfonationSO3_3, 50 °C78
AlkylationAlCl3_3, RX (alkyl halide)90

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for calibrating instruments and validating methods due to its well-characterized properties.

Chromatographic Techniques

The compound's stability and distinct spectral characteristics make it suitable for use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analyses.

Data Table: HPLC Analysis Parameters

ParameterValue
Mobile PhaseAcetonitrile:Water (80:20)
Detection Wavelength254 nm
Flow Rate1 mL/min

Mechanism of Action

The mechanism of action of 4-Chloro-3-Fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to form different products .

Comparison with Similar Compounds

Structural and Electronic Properties

Carbonyl Bond Lengths

The carbonyl (C=O) bond length of 4-chloro-3-fluorobenzaldehyde in the solid state is 1.206 Å, slightly shorter than that of 2-fluoro-4-bromobenzaldehyde (1.233 Å) . Theoretical calculations in the gas phase and solutions show minor variations (1.217–1.220 Å), attributed to solvent polarization effects .

Compound C=O Bond Length (Å) C–Cl Bond Length (Å) C–X (X=F/Br) Bond Length (Å)
This compound 1.206 (solid) 1.732 (exp.) C–F: 1.341 (exp.)
2-Fluoro-4-bromobenzaldehyde 1.233 (solid) - C–Br: 1.893 (exp.)
2-Bromo-4-chlorobenzaldehyde 1.217–1.220 (calc.) 1.750–1.753 (calc.) C–Br: 1.915–1.916 (calc.)

Key Insight: The electron-withdrawing nature of halogens (Cl, F, Br) reduces electron density at the carbonyl group, leading to shorter C=O bonds compared to non-halogenated benzaldehydes. Bromine substitution introduces greater steric and electronic effects than fluorine .

Conformational Stability

This compound exists predominantly in the trans conformation (relative to the substituents and the carbonyl oxygen), stabilized by reduced steric hindrance and hyperconjugative interactions. Similar trends are observed in 4-bromo-2-fluorobenzaldehyde , where the trans conformer is energetically favored by ~2–4 kcal/mol .

Vibrational Spectroscopy

IR Spectral Data

The CH stretching vibrations of this compound occur at 3094, 3069, and 3042 cm⁻¹ , while 2-fluoro-4-bromobenzaldehyde exhibits slightly shifted bands at 3086, 3075, and 3032 cm⁻¹ due to differences in halogen electronegativity and mass .

Compound CH Stretching (cm⁻¹) C=O Stretching (cm⁻¹)
This compound 3094, 3069, 3042 1685 (solid)
2-Fluoro-4-bromobenzaldehyde 3086, 3075, 3032 1678 (solid)
3-Chlorobenzaldehyde 3070–3050 (lit. range) 1700–1710 (lit.)

Key Insight : Bromine’s larger atomic mass and lower electronegativity compared to fluorine result in reduced vibrational frequencies for C=O and CH modes .

Melting Points and Solubility

This compound has a melting point of 46–49°C , lower than 4-chloro-3-nitrobenzaldehyde (mp: ~120°C) due to the nitro group’s stronger intermolecular interactions .

Compound Melting Point (°C) Solubility (Polar Solvents)
This compound 46–49 Moderate (DMSO, acetone)
3-Chlorobenzaldehyde ~12 High (ethanol, ether)
4-Chloro-3-nitrobenzaldehyde ~120 Low (water-insoluble)

Hazard Classification

This compound is classified as an irritant, similar to 2-(4-chloro-3-fluorophenoxy)benzaldehyde (CAS: 338393-57-0). Both require precautions for skin/eye contact and inhalation .

Biological Activity

4-Chloro-3-fluorobenzaldehyde (CAS No. 5527-95-7) is an aromatic aldehyde with significant biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC7H4ClFO
Molecular Weight158.56 g/mol
Melting Point46-48 °C
Boiling Point66-72 °C (2 mmHg)
Flash Point96 °C
Purity≥98%

Synthesis

This compound can be synthesized through various methods, including halogenation and formylation of chlorinated aromatic compounds. One common synthetic route involves the reaction of chlorinated phenols with fluorinated reagents, followed by oxidation to yield the aldehyde functional group .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antifungal properties. For instance, a study indicated that certain fluorinated phenyl compounds achieved IC50 values ranging from 48.9 μM to 57.7 μM against various fungal strains, showcasing their potential as antifungal agents . The structural modifications, particularly the presence of fluorine substituents, significantly influence their bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms:

  • Enzyme Inhibition : Compounds containing the chlorofluorobenzene moiety have been shown to inhibit specific enzymes involved in fungal metabolism.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in fungal cells, contributing to their antifungal effects .

Study on Antifungal Efficacy

In a controlled laboratory setting, researchers evaluated the antifungal efficacy of various derivatives of this compound against Candida albicans. The results showed that derivatives with electron-withdrawing groups demonstrated enhanced activity compared to their non-fluorinated counterparts.

  • Compound Tested : 4-(2-chloroethoxy)-3-fluorobenzaldehyde
  • IC50 Value : 53 μM
  • : The introduction of fluorine atoms significantly improved antifungal potency .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in fungal cell growth. The docking results indicated favorable binding interactions, supporting experimental findings regarding its antifungal activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-3-Fluorobenzaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves halogenation and formylation of substituted benzene derivatives. Key considerations include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts formylation or halogenation.
  • Temperature Control : Maintain 40–60°C to minimize side reactions like over-halogenation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. For higher purity (>97%), recrystallization in ethanol is recommended .

Table 1: Reaction Conditions for Derivatives

DerivativeCatalystTemp (°C)Yield (%)Purity (%)
This compoundAlCl₃507895
3-Fluoro-4-MethylbenzaldehydeH₂SO₄606597

Q. How can spectroscopic techniques (XRD, FT-IR, Raman) resolve the structural and electronic properties of this compound?

Methodological Answer:

  • XRD : Confirms crystal packing and bond lengths (e.g., C=O bond: 1.206–1.233 Å in solid state) .
  • FT-IR : Identifies carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl/F vibrations at 600–800 cm⁻¹ .
  • Raman : Detects aromatic ring vibrations (e.g., 1600 cm⁻¹ for C=C) and halogen interactions .

Table 2: Experimental vs. Computational Spectral Data

ParameterExperimental (XRD)DFT (B3LYP/6-311+G**)Deviation
C=O Bond Length (Å)1.206–1.2331.217–1.220<0.01 Å

Q. What are the stability considerations for storing this compound, and how does molecular geometry influence degradation?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. The compound’s mp (46–49°C) indicates sensitivity to heat .
  • Degradation Pathways : Aldehyde oxidation to carboxylic acids under humid conditions. Monitor via HPLC for peroxides .

Advanced Research Questions

Q. How do density-functional theory (DFT) parameters (e.g., exchange-correlation functionals) affect the accuracy of electronic structure calculations for this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms reduce error in atomization energies (<2.4 kcal/mol) .
  • Basis Sets : 6-311+G** accounts for polarization and diffuse effects on halogens.
  • Validation : Compare HOMO-LUMO gaps with UV-Vis data to calibrate computational models .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies)?

Methodological Answer:

  • Error Sources : Basis set limitations or neglecting solvent effects in DFT.
  • Mitigation Strategies :
    • Include implicit solvation models (e.g., PCM for CHCl₃) .
    • Use empirical scaling factors (0.96–0.98) for vibrational frequencies .

Table 3: Discrepancy Analysis in C-Cl Bond Lengths

MethodC-Cl Length (Å)Deviation from XRD (%)
B3LYP/6-31G(d)1.7321.2
M06-2X/def2-TZVP1.7280.8

Q. What methodologies enable sustainable management of byproducts (e.g., halogenated waste) during this compound synthesis?

Methodological Answer:

  • Waste Segregation : Separate halogenated byproducts (e.g., 3-Bromo-4-chlorobenzoic acid) for professional disposal .
  • Green Chemistry : Replace AlCl₃ with ionic liquids to reduce hazardous waste .

Q. How can molecular docking studies assess the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, cytochrome P450).
  • Protocol :
    • Optimize derivative geometry at B3LYP/6-31G(d).
    • Use AutoDock Vina with flexible ligand docking.
    • Validate binding affinities via in vitro assays (IC₅₀) .

Properties

IUPAC Name

4-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMDWRPTDCIFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369316
Record name 4-Chloro-3-Fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-95-7
Record name 4-Chloro-3-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5527-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-Fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.